2-(4-{2-[3-(1,3-oxazol-2-yl)phenyl]ethynyl}-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
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Overview
Description
2-(4-{2-[3-(1,3-oxazol-2-yl)phenyl]ethynyl}-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is a complex organic compound that features a combination of oxazole, benzodiazole, and ethynyl groups
Preparation Methods
The synthesis of 2-(4-{2-[3-(1,3-oxazol-2-yl)phenyl]ethynyl}-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes the formation of the oxazole and benzodiazole rings, followed by the introduction of the ethynyl group and the final amination step. Reaction conditions may involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods would likely scale up these reactions using continuous flow techniques to ensure efficiency and safety.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The oxazole and benzodiazole rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the ethynyl group, converting it into an ethylene or ethane derivative.
Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-{2-[3-(1,3-oxazol-2-yl)phenyl]ethynyl}-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain biomolecules.
Industry: It may be used in the production of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and benzodiazole rings can engage in hydrogen bonding and π-π stacking interactions, which are crucial for binding to biological macromolecules. The ethynyl group provides additional rigidity and electronic properties, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar compounds include other benzodiazole and oxazole derivatives, such as:
2-(benzo[d]oxazol-2-yl)aniline: Known for its anti-inflammatory properties.
2-(1,3-benzoxazol-2-yl)ethanamine: Used in the synthesis of various pharmaceuticals.
3-(1,3-oxazol-2-yl)phenylamine: Studied for its antimicrobial activity. What sets 2-(4-{2-[3-(1,3-oxazol-2-yl)phenyl]ethynyl}-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride apart is its unique combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H18Cl2N4O |
---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
2-[4-[2-[3-(1,3-oxazol-2-yl)phenyl]ethynyl]-1H-benzimidazol-2-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C20H16N4O.2ClH/c21-10-9-18-23-17-6-2-4-15(19(17)24-18)8-7-14-3-1-5-16(13-14)20-22-11-12-25-20;;/h1-6,11-13H,9-10,21H2,(H,23,24);2*1H |
InChI Key |
QTJPXNAXHFKKQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CO2)C#CC3=C4C(=CC=C3)NC(=N4)CCN.Cl.Cl |
Origin of Product |
United States |
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